
THK5351
Overview
Description
THK-5351 is a positron emission tomography tracer used primarily for imaging tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease. THK-5351 binds to monoamine oxidase B, an enzyme found in astrocytes, which are star-shaped glial cells in the brain and spinal cord .
Preparation Methods
The synthesis of THK-5351 involves several steps. The precursor, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy] quinoline, is subjected to fluorination using fluorine-18. The reaction is carried out in dimethyl sulfoxide at 110°C for 10 minutes. After hydrolysis, the final product is purified by high-performance liquid chromatography . The overall radiochemical yield is approximately 31.9%, and the process takes about 75 minutes .
Chemical Reactions Analysis
THK-5351 undergoes several types of chemical reactions, including:
Oxidation: THK-5351 can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using reducing agents.
Substitution: THK-5351 can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include dimethyl sulfoxide, potassium methanesulfonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Introduction to THK5351
This compound is a novel compound developed for positron emission tomography (PET) imaging, designed to selectively bind to neurofibrillary tangles in the brain, which are hallmark features of tauopathies. Its development was motivated by the need for better imaging agents to detect early stages of Alzheimer's disease and other tau-related disorders.
Neuroimaging in Alzheimer’s Disease
18F-THK5351 has been validated as a PET radiotracer for imaging tau deposits in Alzheimer's disease patients. Studies have shown that it exhibits a higher binding affinity for neurofibrillary tangles compared to other tracers, such as 18F-THK5117. This specificity allows for improved visualization of tau pathology, which is crucial for early diagnosis and monitoring of disease progression.
Case Study: Alzheimer’s Disease Patients
- A clinical study involving Alzheimer’s patients demonstrated that 18F-THK5351 provided clearer imaging results with higher contrast and faster kinetics than previous tracers. This was attributed to its selective binding properties and favorable pharmacokinetics .
Assessment of Other Tauopathies
Beyond Alzheimer's disease, this compound is also being explored for its effectiveness in diagnosing other tauopathies like progressive supranuclear palsy (PSP) and corticobasal syndrome (CBS). Research indicates that 18F-THK5351 can detect asymmetric pathologies associated with these conditions, providing valuable insights into their progression.
Data Table: this compound Uptake in Various Conditions
Research on Binding Properties
Research has shown that this compound not only binds to tau but also exhibits off-target binding to monoamine oxidase B (MAO-B). This off-target binding has implications for interpreting PET scans and understanding the compound's pharmacodynamics.
Case Study: Binding Affinity Analysis
- A study analyzed the binding properties of 18F-THK5351 in human brain samples, revealing that the tracer's uptake was significantly influenced by MAO-B activity. Inhibition of MAO-B led to a marked reduction in tracer uptake, suggesting that the interpretation of PET scans must consider this factor .
Clinical Implications
The application of this compound in clinical settings extends beyond mere imaging; it aids in:
- Early Diagnosis : By detecting tau pathology before significant cognitive decline occurs.
- Monitoring Disease Progression : Allowing clinicians to assess the efficacy of therapeutic interventions over time.
- Differential Diagnosis : Helping distinguish between various forms of dementia based on tau deposition patterns.
Mechanism of Action
THK-5351 exerts its effects by binding to monoamine oxidase B in astrocytes. Monoamine oxidase B is an enzyme involved in the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin. By binding to this enzyme, THK-5351 allows for the visualization of tau protein aggregates in the brain through positron emission tomography imaging . This binding helps in identifying regions of the brain affected by neurodegenerative diseases .
Comparison with Similar Compounds
While all these tracers target tau protein aggregates, THK-5351 has shown higher binding affinity and better imaging characteristics in certain studies . THK-5117, for example, binds to white matter in the brain, whereas THK-5351, being a pure S-form enantiomer, has lower white matter binding . T807 and PBB3 also target tau protein but have different binding affinities and off-target effects .
Conclusion
THK-5351 is a valuable compound in the field of neuroimaging, particularly for studying tau protein aggregates associated with neurodegenerative diseases. Its unique binding properties and imaging capabilities make it a crucial tool for early diagnosis and research in Alzheimer’s disease and other related conditions.
If you have any more questions or need further details, feel free to ask!
Biological Activity
THK5351, a novel radiotracer developed for positron emission tomography (PET), has garnered significant attention for its potential in imaging tau pathology, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its binding characteristics, pharmacokinetics, and clinical implications based on recent research findings.
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for neurofibrillary tangles, which are characteristic of tauopathies. In comparative studies with other tau tracers, this compound exhibited:
- Higher selectivity for tau deposits in AD brain tissues compared to other tracers like THK5117.
- Faster dissociation rates from white matter tissues, enhancing its signal-to-background ratio during imaging .
The binding of this compound correlates significantly with the amount of tau deposits in human brain samples, making it a promising candidate for early diagnosis of tau-related pathologies .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable properties:
- Rapid brain uptake : Initial studies show that peak uptake occurs swiftly after administration, with a notable reduction in retention within subcortical white matter compared to other tracers .
- Stable metabolism : In animal models, this compound showed no defluorination, suggesting stability that could enhance its utility in clinical settings .
Early Detection of Neurodegenerative Diseases
This compound has been validated as a sensitive imaging tool for detecting tau pathology in various conditions. Notable findings include:
- Increased uptake in atypical cases : In patients with corticobasal syndrome (CBS), this compound PET imaging revealed significant tracer accumulation corresponding to symptomatic brain regions . This suggests its utility in identifying early-stage pathologies that may not be apparent through conventional imaging techniques.
- Longitudinal studies : Research indicates that increased uptake of this compound can predict cognitive decline in patients with mild cognitive impairment (MCI) who are amyloid-negative, thus serving as a potential biomarker for disease progression .
Case Study Example
A specific case study demonstrated the application of this compound PET to assess Wallerian degeneration following cerebral infarction. The imaging provided insights into the extent of neuronal damage and recovery processes, showcasing the tracer's versatility beyond typical tau imaging .
Comparative Data Table
The following table summarizes key findings from various studies regarding this compound's biological activity:
Off-Target Binding and Implications
Research has identified off-target binding to monoamine oxidase B (MAO-B), which can influence the interpretation of this compound PET results. Studies have shown that MAO-B inhibitors significantly reduce tracer uptake, indicating that some observed signals may not solely reflect tau pathology but also neurochemical alterations associated with MAO-B activity . This highlights the importance of considering pharmacological interactions when interpreting PET imaging results.
Q & A
Basic Research Questions
Q. What are the primary applications of [18F]THK5351 in neurodegenerative disease research?
[18F]this compound is a tau PET tracer used to visualize and quantify tau neurofibrillary tangles (NFTs) in vivo, particularly in Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). It binds to tau aggregates with high specificity and correlates with postmortem tau pathology . Additionally, it detects reactive astrogliosis via off-target binding to monoamine oxidase-B (MAO-B), making it a dual biomarker for tau and neuroinflammation .
Q. What methodological advantages does [18F]this compound offer over earlier tau PET tracers like THK5105 or THK5117?
Compared to first-generation THK tracers, [18F]this compound exhibits reduced white matter binding, improved pharmacokinetics, and a higher signal-to-noise ratio. These properties enhance its ability to detect regional tau pathology in AD and PSP . For example, its optimal imaging window is 40–60 minutes post-injection, providing stable standardized uptake value ratio (SUVR) measurements highly correlated with dynamic distribution volume ratios (DVR) .
Q. What are the standard protocols for quantifying [18F]this compound uptake in PET studies?
The recommended method is SUVR analysis using the cerebellar gray matter as a reference region. The 40–60 minute post-injection window is optimal for SUVR calculation, as it balances tracer stability and diagnostic sensitivity . For PSP, midbrain and globus pallidus SUVRs are key regions of interest, showing strong correlations with clinical severity (e.g., PSP Rating Scale) .
Advanced Research Questions
Q. How can researchers address [18F]this compound’s off-target binding to MAO-B in study design?
MAO-B binding complicates interpretation, as [18F]this compound signals reflect both tau pathology and astrogliosis. Methodological solutions include:
- Co-registration with MAO-B inhibitors (e.g., selegiline) to block off-target binding .
- Multimodal validation using MRI atrophy patterns or fluid biomarkers (e.g., CSF p-tau) to disentangle tau-specific signals .
- Postmortem correlation studies to quantify regional contributions of tau and MAO-B to SUVR .
Q. What statistical approaches are effective for analyzing regional [18F]this compound binding patterns in heterogeneous cohorts?
- Voxel-wise ANOVA or SSM/PCA : Identifies disease-specific spatial patterns (e.g., precuneus/posterior cingulate cortex in AD; midbrain in PSP) .
- Cluster analysis : Differentiates subtypes of mild cognitive impairment (MCI) based on tau/astroglial topography .
- Multivariate regression : Correlates SUVR with clinical scores (e.g., PSPRS) while adjusting for MAO-B confounders .
Q. How does [18F]this compound binding correlate with histopathological findings in PSP and AD?
In PSP, SUVR in the midbrain and globus pallidus correlates with MAO-B density (Cohen’s d = 4.0) and glial fibrillary acidic protein (GFAP)-positive astrocytes, not solely 4R-tau aggregates . In AD, neocortical SUVR correlates with paired helical filament (PHF)-tau burden (r = 0.96) but also MAO-B levels (r = 0.74), highlighting its dual biomarker role .
Q. What multimodal imaging strategies enhance the interpretability of [18F]this compound PET data?
- MRI integration : Midbrain-to-pons area ratios (Amidbrain/Apons) improve PSP diagnosis when combined with SUVR .
- Optical coherence tomography (OCT) : Macular retinal nerve fiber layer (mRNFL) thinning correlates with [18F]this compound uptake in PSP (R = 0.79), providing a non-invasive biomarker .
- Amyloid-PET co-registration : Rules out comorbid Aβ pathology in atypical tauopathies .
Q. How can researchers validate [18F]this compound binding specificity in preclinical models?
- Autoradiography with MAO-B inhibitors : Lazabemide (1 µM) displaces >90% of [18F]this compound binding in human brain sections, confirming MAO-B contribution .
- Competitive binding assays : Compare [3H]this compound binding against tau fibrils and MAO-B-rich homogenates .
- Transgenic models : Use tauopathy mice (e.g., rTg4510) to assess tracer selectivity for 3R/4R-tau isoforms .
Q. Data Interpretation and Limitations
Q. What are key limitations of [18F]this compound in longitudinal studies?
- MAO-B variability : Aging and neuroinflammation may inflate SUVR independent of tau .
- Partial volume effects : Small regions (e.g., midbrain) require high-resolution PET/MRI for accurate quantification .
- Tracer kinetics : Dynamic scanning with arterial input modeling (e.g., DVR) improves accuracy but is resource-intensive .
Q. How do [18F]this compound and [18F]AV-1451 (flortaucipir) differ in diagnostic utility?
- AD specificity : AV-1451 shows stronger cortical uptake in AD, while this compound is sensitive to PSP and frontotemporal dementia .
- Off-target profiles : this compound binds more extensively to basal ganglia MAO-B, whereas AV-1451 exhibits off-target binding in the choroid plexus .
- Pathological correlation : AV-1451 better aligns with Braak staging in AD, while this compound reflects astrogliosis in non-AD tauopathies .
Properties
IUPAC Name |
(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707147-26-9 | |
Record name | THK-5351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THK-5351 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.